molecular formula C11H14BrN3O4S2 B1431018 ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1351644-36-4

ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No.: B1431018
CAS No.: 1351644-36-4
M. Wt: 396.3 g/mol
InChI Key: DCLBQNNRLLDTSJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is characterized by its complex molecular architecture and precise chemical nomenclature that reflects its structural complexity. The compound is officially designated under the Chemical Abstracts Service registry number 1351644-36-4, providing a unique identifier for this specific molecular entity within chemical databases and research literature. The systematic International Union of Pure and Applied Chemistry name for this compound is ethyl 2-(2-imino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate hydrobromide, which comprehensively describes the spatial arrangement and functional group positioning within the molecular framework.

The molecular formula C11H14BrN3O4S2 accurately represents the elemental composition, indicating the presence of eleven carbon atoms, fourteen hydrogen atoms, one bromine atom, three nitrogen atoms, four oxygen atoms, and two sulfur atoms. The molecular weight of 396.3 grams per mole reflects the substantial size and complexity of this organic molecule. The compound exists as a hydrobromide salt, which significantly influences its solubility characteristics, stability profile, and crystalline properties compared to the free base form.

The structural nomenclature reveals several critical functional groups that contribute to the compound's chemical behavior and biological activity potential. The benzothiazole core structure provides the fundamental heterocyclic framework, while the sulfamoyl group at the 6-position introduces hydrogen bonding capability and potential enzyme interaction sites. The imino functionality at the 2-position creates opportunities for tautomerization and nucleophilic interactions, while the ethyl acetate moiety at the 3-position contributes to the compound's lipophilicity and potential metabolic pathways.

Property Value
Chemical Abstracts Service Number 1351644-36-4
Molecular Formula C11H14BrN3O4S2
Molecular Weight 396.3 g/mol
International Union of Pure and Applied Chemistry Name ethyl 2-(2-imino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate hydrobromide
Chemical Class Benzothiazole Sulfonamide Derivative

Historical Context of Benzothiazole Derivatives

The benzothiazole scaffold has established itself as one of the most significant heterocyclic frameworks in modern medicinal chemistry, with a rich history spanning over a century of pharmaceutical research and development. Benzothiazole, first synthesized in the late 19th century, represents a fusion between benzene and thiazole rings, creating a planar aromatic system with unique electronic properties that facilitate diverse biological interactions. The historical significance of benzothiazole derivatives became particularly evident with the development of firefly luciferin, a naturally occurring benzothiazole derivative responsible for bioluminescence in fireflies, which demonstrated the inherent biological activity potential of this chemical class.

The evolution of benzothiazole derivatives in pharmaceutical applications gained substantial momentum during the mid-20th century when researchers began systematically exploring structure-activity relationships within this chemical family. The pharmacological profile of riluzole, a benzothiazole derivative used for the management of amyotrophic lateral sclerosis, particularly attracted the attention of medicinal chemists toward biologically active benzothiazole compounds. This milestone achievement demonstrated that benzothiazole derivatives could effectively modulate complex neurological pathways and provided a foundation for subsequent research into diverse therapeutic applications.

Contemporary research has revealed that benzothiazole derivatives exhibit remarkable biological and pharmacological activities against different types of tumors and cancer cell lines, including human cervical cancer cell lines, human colon adenocarcinoma cell lines, and human liver carcinoma cells. The broad spectrum of biological activities demonstrated by benzothiazole derivatives encompasses anti-inflammatory, fungicidal, anti-diabetic, analgesic, antimicrobial, antitumor, antileishmanial, anthelminthic, antirheumatic, and central nervous system depressant properties. This extensive pharmacological profile has positioned benzothiazole derivatives as privileged structures in drug discovery programs targeting multiple therapeutic areas.

The development of benzothiazole derivatives has also been influenced by their industrial applications, particularly in rubber vulcanization processes and dye chemistry. The compound 2-mercaptobenzothiazole has long been recognized as a crucial accelerator for sulfur vulcanization of rubber, demonstrating the versatility of benzothiazole chemistry beyond pharmaceutical applications. These industrial applications have contributed to the comprehensive understanding of benzothiazole chemistry and have provided valuable insights into synthetic methodologies and chemical behavior patterns.

Position within Benzothiazole Sulfonamide Research

This compound occupies a strategically important position within the evolving landscape of benzothiazole sulfonamide research, representing a sophisticated molecular design that integrates multiple pharmacologically active elements. The compound exemplifies the contemporary approach to drug discovery that emphasizes molecular hybridization, where distinct pharmacophores are combined to create multifunctional molecules capable of modulating multiple disease targets simultaneously. This design strategy has gained considerable traction in modern medicinal chemistry as researchers seek to develop more effective therapeutic agents with improved selectivity and reduced side effect profiles.

The sulfonamide functionality present in this compound connects it to a well-established class of therapeutic agents that have demonstrated remarkable success in clinical applications. Sulfonamide-containing compounds have been extensively investigated for their ability to inhibit various enzymes, including carbonic anhydrase, human immunodeficiency virus protease, cysteine protease, and cyclooxygenase-2, apart from their traditional applications as antibacterial agents. The incorporation of the sulfamoyl group at the 6-position of the benzothiazole ring creates opportunities for enhanced binding interactions with biological targets, potentially leading to improved therapeutic efficacy.

Recent research has particularly focused on benzothiazole-based sulfonamides as carbonic anhydrase inhibitors, with compounds serving as novel analogues of established inhibitors. The development of different series of benzothiazole-based sulfonamides has demonstrated significant potential for carbonic anhydrase inhibition, particularly targeting cancer-related isoforms. Structure-activity relationship studies have revealed that the introduction of primary sulfamoyl functionality, combined with specific modifications to the ureido linker, can significantly enhance inhibitory activity against cancer-related carbonic anhydrase isoforms.

The antibacterial potential of benzothiazole-based sulfonamide compounds has also emerged as a significant research focus, with numerous studies demonstrating promising activities against both gram-positive and gram-negative bacteria. These compounds have shown the ability to bind to different biological targets in bacterial cells and function as inhibitors of enzymes essential for bacterial cell wall synthesis, cell division, and deoxyribonucleic acid replication. The benzothiazole scaffold has proven particularly effective in targeting enzymes involved in various biosynthetic pathways essential for bacterial survival, including histidine and biotin biosynthesis.

Research Area Key Findings Biological Targets
Anticancer Activity Inhibition of cancer cell lines including human cervical cancer, colon adenocarcinoma, and liver carcinoma Various tumor cell lines
Antibacterial Activity Activity against gram-positive and gram-negative bacteria Cell wall synthesis enzymes, DNA replication machinery
Carbonic Anhydrase Inhibition Selective inhibition of cancer-related isoforms Carbonic anhydrase I, II, IX, and XII
Enzyme Inhibition Broad spectrum enzyme inhibitory activity Multiple enzyme systems including biosynthetic pathways

Scientific Significance and Research Objectives

The scientific significance of this compound extends beyond its individual molecular properties to encompass its potential contributions to multiple areas of biomedical research and therapeutic development. This compound represents a convergence of established pharmacophores with proven biological activity, creating opportunities for investigating novel mechanisms of action and developing innovative therapeutic strategies. The unique structural features of this molecule, particularly the combination of benzothiazole core, sulfonamide functionality, and imino group, provide multiple points of interaction with biological targets, potentially leading to enhanced therapeutic efficacy and selectivity.

Research objectives surrounding this compound primarily focus on elucidating its structure-activity relationships and determining optimal molecular modifications for enhanced biological activity. The systematic investigation of how structural modifications influence biological activity represents a fundamental aspect of drug discovery research, and this compound provides an excellent platform for such studies. The presence of multiple functional groups allows for targeted modifications at specific positions, enabling researchers to systematically evaluate the contribution of each structural element to overall biological activity.

The compound's potential as a lead structure for anticancer drug development represents a particularly significant research objective, given the established anticancer activity of benzothiazole derivatives. Research has demonstrated that benzothiazole derivatives exhibit remarkable anticancer activities against various cancer cell lines, and the addition of sulfonamide functionality may enhance these properties through additional enzyme inhibition mechanisms. The development of selective anticancer agents with reduced toxicity profiles remains a critical objective in oncology research, and benzothiazole sulfonamide derivatives offer promising avenues for achieving these goals.

The antibacterial research potential of this compound aligns with the urgent need for novel antimicrobial agents capable of combating antibiotic resistance. Benzothiazole-based antibacterial compounds have demonstrated the ability to target multiple bacterial enzymes and pathways, potentially reducing the likelihood of resistance development. The investigation of this compound's antibacterial mechanisms and spectrum of activity could contribute to the development of next-generation antimicrobial therapies.

Furthermore, the compound's potential applications in enzyme inhibition research, particularly carbonic anhydrase inhibition, represent significant opportunities for therapeutic development. Carbonic anhydrase inhibitors have established clinical applications in various therapeutic areas, including glaucoma treatment, epilepsy management, and altitude sickness prevention. The development of selective carbonic anhydrase inhibitors with improved therapeutic profiles continues to be an active area of research, and benzothiazole sulfonamide derivatives show considerable promise in this regard.

Research Objective Scientific Significance Potential Applications
Structure-Activity Relationship Studies Understanding molecular features that contribute to biological activity Rational drug design and optimization
Anticancer Activity Investigation Development of selective anticancer agents Oncology therapeutics with improved safety profiles
Antibacterial Mechanism Elucidation Novel approaches to combating antibiotic resistance Next-generation antimicrobial therapies
Enzyme Inhibition Characterization Selective enzyme inhibition for therapeutic applications Treatment of diseases involving dysregulated enzyme activity
Carbonic Anhydrase Inhibition Studies Development of selective inhibitors with improved therapeutic profiles Glaucoma, epilepsy, and other carbonic anhydrase-related conditions

Properties

IUPAC Name

ethyl 2-(2-imino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2.BrH/c1-2-18-10(15)6-14-8-4-3-7(20(13,16)17)5-9(8)19-11(14)12;/h3-5,12H,2,6H2,1H3,(H2,13,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLBQNNRLLDTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure:

Step Reagents & Conditions Description
1 Benzothiazole (1 mmol) + Ethyl bromocyanoacetate (1 mmol) in acetone (10 mL), reflux 2 h Formation of an intermediate salt by nucleophilic substitution on ethyl bromide derivative
2 Addition of sulfonamide-containing compound or indole derivative, reflux 3 h Nucleophilic attack leading to substitution and ring functionalization
3 Removal of solvent under reduced pressure Concentration of reaction mixture
4 Washing residue with cold n-hexane (3 × 3 mL) Purification step to remove impurities
5 Recrystallization from n-hexane/ethyl acetate (4:1) Final purification to obtain pure product

This method yields the target compound in good to excellent yields (up to 92%) and is catalyst-free, which simplifies the procedure and reduces environmental impact.

Reaction Mechanism Insights

  • The initial reaction between benzothiazole and ethyl bromide derivative forms a salt intermediate.
  • This intermediate undergoes nucleophilic attack by the sulfonamide moiety or related nucleophile.
  • A formal hydrogen shift or rearrangement finalizes the structure, stabilizing the product.

This mechanism ensures selective functionalization at the 3-position of the benzothiazole ring, preserving the imino and sulfamoyl groups critical to the compound's activity.

Characterization and Purity Assessment

The product is characterized by:

Technique Key Observations
Infrared Spectroscopy (IR) Characteristic sulfonamide S=O stretches, ester C=O stretch near 1730 cm⁻¹
Nuclear Magnetic Resonance (NMR) 1H NMR shows signals corresponding to ethyl ester protons and aromatic protons; 13C NMR confirms carbon environments consistent with benzothiazole and ester groups
Mass Spectrometry (MS) Molecular ion peaks consistent with molecular weight 396.3 g/mol, fragmentation patterns supporting structure
Elemental Analysis Confirms molecular formula C11H14BrN3O4S2

These methods confirm the formation of the hydrobromide salt and the integrity of the functional groups.

Data Table Summarizing Preparation Parameters and Outcomes

Parameter Details
Starting Materials Benzothiazole derivatives, ethyl bromide derivatives, sulfonamide sources
Solvent Acetone
Reaction Temperature Reflux (~56 °C for acetone)
Reaction Time 5 hours total (2 h initial, 3 h post-addition)
Yield Up to 92%
Purification Washing with n-hexane, recrystallization from n-hexane/ethyl acetate
Characterization IR, 1H NMR, 13C NMR, MS, elemental analysis
Safety Notes Handle with protective gear; potential toxicity due to sulfonamide and hydrobromide components

Research Findings and Practical Considerations

  • The catalyst-free, one-pot reaction approach reduces complexity and cost.
  • The use of acetone as solvent provides a good balance of solubility and reaction kinetics.
  • The multi-component reaction strategy is environmentally favorable and scalable.
  • The hydrobromide salt form enhances compound stability and handling.
  • Reaction monitoring by NMR ensures no side products form, indicating high selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the imino group to an amine.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

Biological Activities

Research has indicated that ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds similar to this derivative possess antibacterial and antifungal activities. For instance, derivatives with sulfamoyl groups often demonstrate effectiveness against various bacterial strains .
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism is likely linked to its ability to interfere with specific cellular pathways or enzymes involved in cancer progression .

Applications in Research

This compound has a wide range of applications in scientific research:

  • Chemistry : It serves as a building block for synthesizing more complex molecules, aiding in the development of new chemical entities.
  • Biology : The compound is studied for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
  • Medicine : It is investigated as a lead compound for drug development targeting various diseases.
  • Industry : Its applications extend to materials science where it may be used in developing new materials or as catalysts in chemical reactions .

Comparative Analysis Table

Compound Name Key Features Biological Activity
This compoundBenzothiazole core with imino and sulfamoyl groupsAntimicrobial, anticancer
SulfamethoxazoleSulfonamide antibioticAntibacterial
Benzothiazole-2-sulfonamideBenzothiazole core with sulfonamideAntimicrobial

Case Studies

  • Antimicrobial Activity Assessment : A study evaluated various derivatives for their minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited promising activity against resistant strains .
  • Anticancer Screening : Research involving cell lines demonstrated that some derivatives showed significant cytotoxicity against breast cancer cells (MCF7), suggesting potential as therapeutic agents .

Mechanism of Action

The mechanism of action of ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzo[d]thiazole Core

The following table compares key structural and physicochemical properties of ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide with analogous compounds:

Compound Name Substituent at Position 6 Core Functional Group (Position 2) Molecular Weight Key Features Reference
This compound -SO₂NH₂ Imino (-NH) 396.28 Sulfamoyl group enhances polarity; hydrobromide improves crystallinity
Methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide -SO₂CH₃ Imino (-NH) 352.24 Methylsulfonyl group increases lipophilicity; reduced hydrogen-bonding capacity
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) -Ph Oxo (=O) 327.37 Oxo group stabilizes the core; phenyl enhances π-π interactions
Ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide -CH(CH₃)₂ Imino (-NH) 359.29 Bulky isopropyl group introduces steric hindrance
Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide -OCH₃ Imino (-NH) 341.20 Methoxy group increases electron density; potential for metabolic oxidation

Functional Group Impact

  • Sulfamoyl vs. Methylsulfonyl : The sulfamoyl group (-SO₂NH₂) in the target compound provides hydrogen-bonding sites, enhancing interactions with biological targets compared to the methylsulfonyl (-SO₂CH₃) group in , which is less polar .
  • Imino vs.

Biological Activity

Ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, with the CAS number 1351644-36-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring and a sulfamoyl group, which are known to contribute to various biological activities. The molecular formula is C11H14BrN3O4S2C_{11}H_{14}BrN_{3}O_{4}S_{2} with a molecular weight of 396.28 g/mol. The presence of these functional groups suggests interactions with biological targets, potentially leading to therapeutic effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Refluxing in Organic Solvents : This method enhances the reaction rates and yields.
  • Microwave-Assisted Synthesis : This technique improves efficiency and reduces reaction times.
  • Purification : Techniques such as column chromatography are employed to isolate the desired product.

Analytical techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are crucial for characterizing the synthesized compound.

Antimicrobial Properties

Benzothiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial activity. Studies indicate that compounds with similar structures can inhibit bacterial growth by interfering with essential bacterial functions.

Anticancer Activity

Research has shown that benzothiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cell survival and proliferation. For instance, compounds related to ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate have demonstrated cytotoxic effects against various cancer cell lines.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibiting AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that related benzothiazole compounds exhibit IC50 values in the low micromolar range against AChE, suggesting potential for therapeutic applications in neurodegenerative diseases .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target enzymes, indicating strong binding affinities that correlate with observed biological activities .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberBiological ActivityIC50 Value (µM)
This compound1351644-36-4Antimicrobial, AnticancerTBD
(Z)-methyl 2-(2-((3-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate865199-04-8AChE Inhibitor2.7
(Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetateTBDAnticancerTBD

Q & A

Q. What are the recommended synthetic routes for ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide in academic laboratories?

  • Methodological Answer : A multi-step synthesis involving thiazole ring formation, sulfonamide functionalization, and hydrobromide salt precipitation is typical. Optimize reaction conditions (e.g., solvent polarity, temperature) using statistical experimental design (DoE) to reduce trial-and-error approaches. For example, fractional factorial designs can identify critical parameters like reaction time and catalyst loading . Purification via recrystallization or column chromatography should follow, with purity validation by HPLC (>97% purity as per industry standards) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves supramolecular interactions (e.g., hydrogen bonding, π-π stacking) with precision (mean C–C bond deviation ≤0.003 Å, R factor ≤0.032) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (H300: fatal if swallowed) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal : Follow institutional guidelines for halogenated waste, as bromine content poses environmental risks (H400: toxic to aquatic life) .

Advanced Research Questions

Q. How can computational chemistry methods predict this compound’s reactivity and optimize synthesis?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with reaction path search algorithms to model reaction mechanisms. For example, ICReDD’s approach combines computational screening of intermediates with experimental validation to narrow optimal conditions (e.g., solvent selection, temperature gradients) . Machine learning can further prioritize reaction pathways based on thermodynamic feasibility.

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s behavior?

  • Methodological Answer :
  • Cross-Validation : Re-examine computational parameters (e.g., basis sets, solvation models) against experimental benchmarks like SCXRD bond lengths .
  • Error Analysis : Quantify discrepancies using statistical tools (e.g., root-mean-square deviation) and refine models iteratively.
  • Feedback Loops : Use experimental data (e.g., kinetic profiles) to recalibrate computational assumptions, as demonstrated in reaction engineering frameworks .

Q. How does the hydrobromide salt form influence the compound’s supramolecular structure and stability?

  • Methodological Answer : Analyze hydrogen-bonding networks via SCXRD to identify Br⁻ interactions with NH or sulfonamide groups. Compare packing coefficients and thermal stability (TGA/DSC) between salt and freebase forms. For example, dimethyl sulfoxide solvates in analogous compounds show altered crystal lattice energies .

Q. What advanced statistical methods optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Employ response surface methodology (RSM) or Box-Behnken designs to maximize yield while minimizing byproducts. For instance, a 3k^k factorial design can optimize variables like pH, reagent stoichiometry, and mixing rates . Machine learning-driven Bayesian optimization is also emerging for high-dimensional parameter spaces.

Q. How to design ecotoxicology experiments to assess this compound’s environmental impact?

  • Methodological Answer : Follow OECD Test Guidelines (e.g., OECD 201: algal growth inhibition, OECD 211: Daphnia magna reproduction) to quantify aquatic toxicity (LC50_{50}/EC50_{50}). Pair with biodegradation studies (e.g., OECD 301F) to evaluate persistence. Hazard coding (e.g., H400) mandates stringent risk mitigation in disposal protocols .

Cross-Disciplinary Applications

Q. How can this compound be applied in materials engineering or chemical biology studies?

  • Methodological Answer :
  • Materials Science : Investigate its role in polymer composites (e.g., as a sulfonamide crosslinker) using tensile testing and SEM.
  • Chemical Biology : Use fluorescent tagging (e.g., via thiazole ring functionalization) to track cellular uptake in live imaging. Training in advanced techniques (e.g., CLP electives on chemical biology methods) ensures rigorous experimental design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 2
Reactant of Route 2
ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.